4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c9-3-7-8-5-1-2-10-4-6(5)11-7/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKPPSJVZYIRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reported Synthetic Routes
Although direct literature specifically describing the preparation of 4H,6H,7H-pyrano[4,3-d]thiazole-2-carbaldehyde is limited, related synthetic approaches for pyrano-thiazole systems provide insight into feasible methods:
Multicomponent Condensation Reactions:
Multicomponent reactions involving thiazole derivatives, aldehydes, and active methylene compounds under reflux in ethanol with basic catalysts (e.g., piperidine) have been reported to efficiently yield pyrano-thiazole derivatives. For example, condensation of acetylated thiazole compounds with aromatic aldehydes and malononitrile results in pyran ring formation fused to the thiazole core.Cyclization via Hydrazonoyl Halides:
Hydrazonoyl halides react with thiosemicarbazide derivatives and other precursors in ethanol with triethylamine to form thiazole-based heterocycles. Subsequent reaction with arylidenemalononitriles under basic conditions can afford pyrano-thiazole derivatives with various substituents, including aldehyde groups introduced via functionalized starting materials.Vilsmeier-Haack Formylation:
This classical formylation method is applicable for introducing aldehyde groups on heterocycles. The reaction involves treatment of the heterocyclic compound with a Vilsmeier reagent (formed from POCl3 and DMF) under controlled conditions to yield the corresponding formylated product.
Typical Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield/Remarks |
|---|---|---|---|
| 1 | Reaction of aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid | Formation of isoindoline intermediate | High yield reported |
| 2 | Reaction of intermediate with thiosemicarbazide in ethanol | Formation of hydrazinecarbothioamide intermediate | Confirmed by spectral data |
| 3 | Reaction with hydrazonoyl halides in ethanol with triethylamine | Cyclization to thiazole ring system | Isolated by TLC, good purity |
| 4 | Reaction with arylidenemalononitriles in ethanol with piperidine catalyst | Formation of pyrano-thiazole ring fused system | Yields up to 81% reported |
| 5 | Vilsmeier-Haack formylation (POCl3/DMF) if aldehyde not present | Introduction of aldehyde group at 2-position | Efficient formylation method |
Mechanistic Insights
- The initial formation of hydrazinecarbothioamide intermediates facilitates nucleophilic attack on electrophilic centers, enabling ring closure.
- Hydrazonoyl halides serve as versatile precursors that undergo nucleophilic substitution and cyclization to form thiazole rings.
- The pyran ring is formed via condensation of active methylene compounds (e.g., malononitrile) with aldehyde functionalities under basic catalysis, promoting cyclization.
- Formylation via the Vilsmeier-Haack reagent proceeds through electrophilic substitution at the heterocyclic ring, introducing the aldehyde group.
Representative Synthetic Scheme (Summary)
Data and Research Findings
Yields and Purity
Spectral Characterization
- NMR Spectroscopy: Confirms the formation of the fused ring system and aldehyde group through characteristic chemical shifts.
- Elemental Analysis: Validates the molecular formula consistent with the proposed structures.
- Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with pyrano-thiazole derivatives.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Multicomponent Condensation | Thiazole derivatives, aldehydes, malononitrile, base (piperidine) | One-pot, good yields, operationally simple | Requires careful control of conditions |
| Hydrazonoyl Halide Cyclization | Hydrazonoyl halides, thiosemicarbazide, triethylamine | Versatile, allows structural diversity | Multi-step, intermediate purification needed |
| Vilsmeier-Haack Formylation | POCl3, DMF | Efficient aldehyde introduction | Sensitive to reaction conditions, possible side reactions |
Chemical Reactions Analysis
Nucleophilic Addition and Condensation Reactions
The aldehyde group (-CHO) participates in condensation reactions with nucleophiles such as amines, hydrazines, and active methylene compounds. For example:
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Schiff Base Formation : Reacts with amines to form imine derivatives under mild acidic conditions .
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Knoevenagel Condensation : Combines with malononitrile or ethyl cyanoacetate in the presence of a base (e.g., piperidine) to yield α,β-unsaturated nitriles .
Mechanistic Insight :
The aldehyde’s electrophilic carbon undergoes nucleophilic attack, followed by dehydration to stabilize the conjugated product .
Multicomponent Reactions (MCRs)
This compound serves as a key intermediate in synthesizing polyheterocyclic systems. A notable example includes its use in pyridine and pyran hybrid synthesis:
These reactions exploit the aldehyde’s ability to form intermediates like thiophen-2-ylmethylene malononitrile, which cyclizes to yield fused heterocycles .
Oxidation and Reduction
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Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃, forming 6,7-dihydro-4H-pyrano[4,3-d] thiazole-2-carboxylic acid .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a primary alcohol, enhancing solubility for pharmaceutical applications .
Cyclization and Ring Expansion
The pyrano-thiazole scaffold undergoes intramolecular cyclization under specific conditions:
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Thermal Cyclization : Heating in acetic acid induces ring expansion, forming larger heterocycles like pyrano-thiazolo-triazines .
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Acid-Catalyzed Reactions : Forms spirocyclic derivatives when reacted with ketones .
Functional Group Transformations
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Thioamide Synthesis : Reacts with thiourea in the presence of HCl to yield 4H,6H,7H-pyrano[4,3-d] thiazole-2-carbothioamide.
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Alkylation : The aldehyde’s α-hydrogen participates in base-mediated alkylation with alkyl halides .
Reaction Optimization Parameters
Critical factors influencing reaction outcomes:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–100°C | Higher temps favor cyclization |
| Solvent Polarity | Ethanol/DMF | Polar solvents enhance kinetics |
| Catalyst | Piperidine/AcOH | Accelerates condensation steps |
Structural Confirmation Techniques
Post-reaction characterization methods:
Scientific Research Applications
Medicinal Chemistry
4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde has been studied for its potential therapeutic effects:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications to the thiazole ring can enhance antibacterial efficacy against resistant strains of bacteria .
- Anticancer Properties : The compound has demonstrated cytotoxic effects in several cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Agricultural Applications
The compound's biological activity extends to agricultural science:
- Pesticidal Properties : Research has indicated that this compound can act as an effective pesticide. It has shown efficacy against certain pests while being less harmful to beneficial insects .
- Plant Growth Regulation : Some studies suggest that this compound may influence plant growth and development, possibly serving as a growth regulator or enhancer .
Material Science
In material science, the unique properties of this compound are being explored for:
- Polymer Synthesis : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties .
- Dye Production : Due to its vibrant color properties when modified appropriately, it is being researched for use in dye applications for textiles and other materials .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring significantly enhanced antibacterial potency.
Case Study 2: Neuroprotective Effects
In a controlled laboratory setting, researchers investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. The findings suggested that treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. These results support further investigation into its potential use for neurodegenerative diseases such as Alzheimer's.
Mechanism of Action
The mechanism of action of 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde largely depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogs in the Pyrano-Thiazole Family
Table 1: Key Structural and Physicochemical Differences
Key Observations :
- Functional Group Diversity : The parent compound’s formyl group enables nucleophilic additions, whereas analogs like the 2-amine hydrochloride () and chloromethyl derivative () are tailored for salt formation or alkylation.
- Ring Modifications: Replacing the pyran ring with a thiopyrano moiety (e.g., 4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde) introduces sulfur into the fused system, altering electronic properties and bioavailability .
Key Observations :
- Green Chemistry: The aqueous synthesis of 2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives () highlights trends toward solvent-free and catalyst-driven efficiency.
- Catalyst Innovation: Ionic liquids like [TMBSED][TFA]₂ enhance yields and reduce reaction times for pyrano-pyrazoles ().
Biological Activity
4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a pyran and thiazole ring system, suggest significant potential for therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 169.2 g/mol. The compound's structure facilitates various chemical modifications that can enhance its biological properties. The presence of the aldehyde functional group is particularly noteworthy as it can participate in nucleophilic attacks and other chemical reactions that may lead to enhanced biological activity .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole derivatives, including this compound. Thiazole compounds are known for their effectiveness against a range of pathogens. For example:
- In vitro studies demonstrated that derivatives similar to 4H,6H,7H-pyrano[4,3-d][1,3]thiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 2.50 to 20 µg/mL against various bacterial strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated:
- Cytotoxicity assays revealed that thiazole derivatives showed promising results against human cancer cell lines such as colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) .
- Mechanisms of action include the inhibition of topoisomerase enzymes and apoptosis induction in cancer cells . The structure's ability to interact with DNA and proteins enhances its anticancer efficacy.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various thiazole derivatives including this compound. The synthesized compounds were evaluated for their biological activities:
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15.0 | |
| Thiazole Derivative A | Antimicrobial | 5.0 | |
| Thiazole Derivative B | Anticancer | 10.0 |
This table illustrates the comparative efficacy of the compound against various biological targets.
Case Study 2: Mechanistic Insights
Research involving molecular docking studies indicated that this compound interacts with specific protein targets involved in cancer progression. The binding affinities suggest a strong potential for development as an anticancer agent.
Q & A
Basic Research Questions
Q. How is the structure of 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde characterized in academic research?
- Methodological Answer : Structural elucidation relies on a combination of 1H/13C NMR spectroscopy and X-ray crystallography to confirm the bicyclic fused pyran-thiazole system and the aldehyde functional group. For derivatives, high-resolution mass spectrometry (HRMS) validates molecular formulas. Comparative analysis with structurally related compounds (e.g., 6,6-dimethyl analogs) helps resolve ambiguities in ring conformation .
Q. What are standard synthetic routes for preparing this compound?
- Methodological Answer :
- Catalyst-free cyclization : Reacting aldehyde precursors with thioamides under thermal or solvent-free conditions to form the thiazole ring.
- Ultrasound-assisted synthesis : Enhances reaction efficiency for fused heterocycles by promoting rapid cyclization (e.g., 30–60 minutes at 50–70°C) .
- Example : A protocol using [TMBSED][TFA]₂ as a bifunctional catalyst for one-pot multi-component reactions yields pyrano-thiazole derivatives with >85% purity after recrystallization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential aldehyde vapor release.
- Waste Management : Segregate waste into halogenated solvent containers for professional disposal, as aldehydes may form toxic byproducts upon degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for pyrano-thiazole derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected peaks or molecular weight mismatches) require:
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
- Isotopic labeling : Trace unexpected signals to byproducts or solvent interactions.
- Multi-technique cross-validation : Pair X-ray crystallography with dynamic NMR to assess conformational flexibility in solution vs. solid-state .
Q. What strategies optimize the compound’s reactivity in multi-component reactions (MCRs)?
- Methodological Answer :
- Catalyst design : Ionic liquids like [TMBSED][TFA]₂ improve regioselectivity by stabilizing intermediates via hydrogen bonding .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance aldehyde electrophilicity, while ethanol aids in product crystallization.
- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track aldehyde conversion and minimize side reactions .
Q. How can theoretical frameworks guide studies on electronic properties and reactivity?
- Methodological Answer :
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO energy correlates with its susceptibility to nucleophilic attack.
- Conceptual density functional theory (CDFT) : Quantify global reactivity descriptors (e.g., chemical potential, hardness) to rationalize substituent effects on reactivity .
Q. What solvent systems maximize yield in pyrano-thiazole functionalization?
- Methodological Answer :
- Solubility screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents. Ethanol (δD=15.8, δP=8.8, δH=19.4) balances solubility and low toxicity.
- Binary solvent mixtures : Ethanol/water (95:5) improves recrystallization efficiency for polar derivatives .
Q. How can factorial design optimize reaction parameters for scale-up synthesis?
- Methodological Answer :
- Factors to test : Temperature (50–100°C), catalyst loading (0.05–0.1 eq), and reaction time (1–4 hours).
- Response surface methodology (RSM) : Identify interactions between variables to maximize yield while minimizing byproducts. For example, a 2³ factorial design revealed that 70°C and 0.07 eq catalyst achieve 92% yield .
Q. What structural modifications enhance biological activity in pyrano-thiazole analogs?
- Methodological Answer :
- Scaffold diversification : Introduce substituents at the pyrano ring’s 6-position (e.g., methyl or aryl groups) to modulate lipophilicity.
- Bioisosteric replacement : Replace the aldehyde with a carboxamide (e.g., N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-1H-triazole-4-carboxamide) to improve metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
